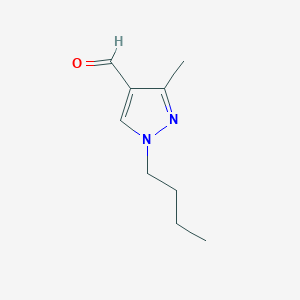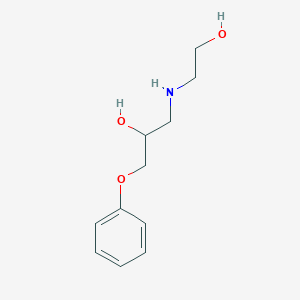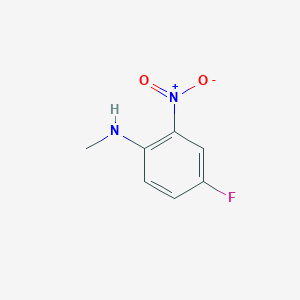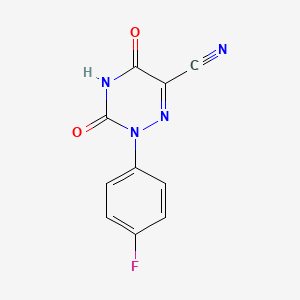
N-(4-Acetylamino-3-methyl-phenyl)-2-chloro-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N-(4-Acetylamino-3-methyl-phenyl)-2-chloro-propionamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. The first paper describes the synthesis and characterization of a compound with an indole nucleus, known for its biological activity, particularly anti-tumor and anti-inflammatory properties. This compound, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, shares a chloro-benzamide moiety which could be structurally related to the compound . The second paper discusses a cyclic analogue of phenylalanine, which includes an acetylamino moiety, a feature that is also present in the target compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of an amino-phenyl precursor with an acylating agent or an acid in the presence of coupling reagents. In the first paper, the compound was synthesized by stirring N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid, followed by the addition of lutidine and TBTU in a cooled condition . Although the target compound's synthesis is not described, a similar approach could be hypothesized, involving the acylation of an amino-phenyl precursor with an appropriate acetylating agent.
Molecular Structure Analysis
The molecular structure of the related compound in the first paper was confirmed by single-crystal X-ray diffraction, which showed that it crystallizes in the monoclinic crystal system with specific unit cell parameters. The structure was further analyzed through various intermolecular interactions, such as N-H...O, N-H...N, and C-H...O . These types of interactions could also be relevant to the target compound, given the presence of similar functional groups.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds . However, the presence of acetylamino and chloro-propionamide groups suggests that the target compound could undergo reactions typical of amides, such as hydrolysis, nucleophilic acyl substitution, or reactions with reducing agents. The indole and phenyl moieties present in the compounds discussed in the papers could also participate in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound are not directly reported in the papers. However, based on the structural similarities with the compounds studied, it can be inferred that the target compound may exhibit solid-state properties consistent with aromatic amides, such as moderate to high melting points and the ability to form crystalline structures. The presence of the acetylamino group could influence the compound's solubility in organic solvents, and the chloro-propionamide moiety could affect its reactivity and interaction with biological targets .
Eigenschaften
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2-chloropropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-7-6-10(15-12(17)8(2)13)4-5-11(7)14-9(3)16/h4-6,8H,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKFRBLGCWXUFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)Cl)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-3-methylphenyl)-2-chloropropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)
![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)


![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)




![2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1305478.png)